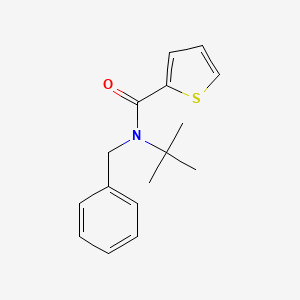

Thiophene-2-carboxamide, N-benzyl-N-tert-butyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-N-tert-butylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a benzyl group, a tert-butyl group, and a carboxamide group attached to the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-tert-butylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with benzylamine and tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N-benzyl-N-tert-butylthiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-tert-butylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Thiophene-2-carboxamide derivatives have shown promise as inhibitors of the IKK-2 enzyme, which plays a crucial role in inflammatory responses. Inhibiting this enzyme can be beneficial in treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. A study highlighted that these compounds could effectively reduce the expression of pro-inflammatory cytokines, thus offering therapeutic potential for inflammatory conditions .

Table 1: Therapeutic Applications of Thiophene-2-carboxamide Derivatives

| Disease Condition | Mechanism of Action | References |

|---|---|---|

| Rheumatoid Arthritis | IKK-2 inhibition | |

| Inflammatory Bowel Disease | Cytokine modulation | |

| Multiple Sclerosis | Anti-inflammatory effects |

1.2 Antiviral Activity

Recent research has identified thiophene derivatives as potent antiviral agents, particularly against viruses like Ebola. The compounds exhibit antiviral activity by interfering with viral entry mechanisms, specifically inhibiting the NPC1/EBOV-GP interaction, which is essential for viral infection . This mechanism highlights the potential of thiophene-2-carboxamide derivatives in developing antiviral therapies.

Table 2: Antiviral Efficacy of Thiophene Derivatives

| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 1 | 0.07 | 16 | 229 |

| Compound 57 | TBD | TBD | TBD |

Agricultural Applications

2.1 Fungicidal Activity

Thiophene-2-carboxamide derivatives have also been explored for their fungicidal properties. A study reported the synthesis of N-(thiophen-2-yl) nicotinamide derivatives that demonstrated significant efficacy against cucumber downy mildew, outperforming traditional fungicides . This suggests their potential as environmentally friendly alternatives in agricultural practices.

Table 3: Fungicidal Activity Against Cucumber Downy Mildew

| Compound ID | EC50 (mg/L) | Comparison with Standard Fungicides |

|---|---|---|

| Compound 4a | 4.69 | Better than diflumetorim (21.44 mg/L) |

| Compound 4f | 1.96 | Better than flumorph (7.55 mg/L) |

Other Notable Applications

3.1 Cancer Research

Thiophene-2-carboxamide derivatives have been investigated for their potential as anticancer agents. They have been identified as inhibitors of human farnesyltransferase, an enzyme implicated in cancer cell proliferation . The structure-based design of these compounds allows for targeted therapy development against various cancer types.

3.2 Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes and cancer progression . These findings indicate a broad spectrum of therapeutic applications spanning multiple disease states.

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-N-tert-butylamine: Similar structure but lacks the thiophene ring.

Thiophene-2-carboxamide: Contains the thiophene ring but lacks the benzyl and tert-butyl groups.

Uniqueness

N-benzyl-N-tert-butylthiophene-2-carboxamide is unique due to the combination of the benzyl, tert-butyl, and thiophene moieties This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds

Biological Activity

Thiophene-2-carboxamide, N-benzyl-N-tert-butyl- is a compound that has garnered attention for its diverse biological activities. Research into this compound reveals its potential in various therapeutic areas, including antiviral and antifungal applications, as well as its role in modulating protein aggregation related to neurodegenerative diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, particularly against the Ebola virus (EBOV). The compound demonstrated significant efficacy in inhibiting viral entry by targeting the NPC1/EBOV-GP interaction, which is crucial for viral entry into host cells.

Key Findings:

- Selectivity Index (SI) : The selectivity index for thiophene derivatives against EBOV was calculated, indicating a favorable therapeutic window. For instance, a derivative exhibited an EC50 of 0.07 μM and a CC50 of 16 μM, resulting in an SI of 229 .

- Mechanism of Action : The compound appears to act by binding to specific sites on the EBOV glycoprotein (GP), disrupting its conformation and preventing viral fusion with host membranes. This was confirmed through enzyme-linked immunosorbent assays (ELISA) and molecular dynamics simulations .

Antifungal Activity

Thiophene derivatives have also been explored for their antifungal properties. A series of N-(thiophen-2-yl)nicotinamide derivatives were synthesized and tested against various fungal strains.

Table 1: Antifungal Activity of Thiophene Derivatives

| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4f | Candida albicans | 0.5 μg/mL |

| 4g | Aspergillus niger | 1.0 μg/mL |

| 4h | Fusarium oxysporum | 2.0 μg/mL |

These compounds exhibited potent antifungal activity, with some showing MIC values comparable to established antifungals .

Modulation of Aβ42 Aggregation

Thiophene-2-carboxamide derivatives have been investigated for their potential to modulate amyloid-beta (Aβ42) aggregation, which is implicated in Alzheimer's disease.

Research Insights:

- Inhibition Studies : Compounds were tested using thioflavin T (ThT) fluorescence assays, revealing that certain thiophene derivatives could inhibit Aβ42 aggregation by up to 54% at optimal concentrations .

- Disaggregation Potential : Some derivatives not only inhibited aggregation but also promoted disaggregation of preformed Aβ42 fibrils, suggesting dual functionality in managing amyloid pathology .

Case Studies

- Ebola Virus Study : A study involving the synthesis and testing of various thiophene derivatives indicated that modifications at specific positions on the thiophene ring significantly influenced antiviral potency against EBOV. The lead compound from this study demonstrated a remarkable ability to prevent viral entry through targeted inhibition of the NPC1 binding site .

- Neurodegenerative Disease Research : In a series of experiments focusing on Aβ42 aggregation, researchers found that thiophene derivatives could effectively alter the aggregation kinetics of Aβ42 peptides in vitro, leading to decreased fibrillogenesis and potential therapeutic implications for Alzheimer's disease treatment .

Properties

CAS No. |

5357-07-3 |

|---|---|

Molecular Formula |

C16H19NOS |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

N-benzyl-N-tert-butylthiophene-2-carboxamide |

InChI |

InChI=1S/C16H19NOS/c1-16(2,3)17(12-13-8-5-4-6-9-13)15(18)14-10-7-11-19-14/h4-11H,12H2,1-3H3 |

InChI Key |

UFFAKEAYVMDIKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CS2 |

solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.